

Spectroscopic Data of Diphenylacetic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	Diphenylacetic Acid	
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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **diphenylacetic acid**, a compound of interest for researchers, scientists, and professionals in drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables, alongside detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for **diphenylacetic acid**, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1]

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for **Diphenylacetic Acid**[1][2]



Chemical Shift (δ)	Multiplicity	Integration	Assignment
11.5 - 12.5	Singlet (broad)	1H	Carboxylic Acid (- COOH)
7.28 - 7.33	Multiplet	10H	Aromatic Protons (Ar- H)
5.05	Singlet	1H	Methine Proton (-CH)

¹³C NMR Data

Table 2: 13C NMR Spectroscopic Data for **Diphenylacetic Acid**[1][3]

Chemical Shift (δ) ppm	Assignment
178.67	Carboxylic Acid Carbon (-COOH)
137.83	Aromatic C-1 (quaternary)
128.66	Aromatic C-2, C-6
127.51	Aromatic C-3, C-5
128.66	Aromatic C-4
56.95	Methine Carbon (-CH)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **diphenylacetic acid** exhibits characteristic absorption bands corresponding to its carboxylic acid and aromatic functionalities.

Table 3: Key IR Absorption Bands for **Diphenylacetic Acid**[4][5]



Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic Acid)
3030-3090	Medium	C-H stretch (Aromatic)
1700-1725	Strong	C=O stretch (Carboxylic Acid)
1600, 1495, 1450	Medium to Weak	C=C stretch (Aromatic Ring)
1210-1320	Strong	C-O stretch (Carboxylic Acid)
690-770	Strong	C-H bend (Aromatic, Monosubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The electron ionization (EI) mass spectrum of **diphenylacetic acid** is characterized by a prominent molecular ion peak and several key fragment ions.[6]

Table 4: Major Fragments in the Mass Spectrum of **Diphenylacetic Acid**[6][7]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
212	29.07	[M] ⁺ (Molecular Ion)
167	100.00	[M - COOH]+
165	27.95	[M - COOH - H ₂]+
152	13.38	[C ₁₂ H ₈] ⁺

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.



NMR Spectroscopy Protocol

A sample of **diphenylacetic acid** (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8] The solution is transferred to a 5 mm NMR tube. NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer at room temperature.[1][3] Standard pulse sequences are used for both ¹H and ¹³C NMR data acquisition.[9]

Infrared Spectroscopy Protocol

The IR spectrum can be obtained using the KBr disc or Nujol mull method.[3][10]

- KBr Disc Method: A small amount of **diphenylacetic acid** (1-2 mg) is ground with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Nujol Mull Method: A few milligrams of the solid sample are ground with a drop of Nujol (mineral oil) to form a paste. This mull is then placed between two salt plates (e.g., NaCl or KBr).

The prepared sample is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.[11]

Mass Spectrometry Protocol

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.[6] The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. For a direct insertion probe, a small amount of the solid sample is placed in a capillary tube and heated to induce vaporization into the ion source. The molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer and detected.[12]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **diphenylacetic acid**.



General Spectroscopic Analysis Workflow Sample Preparation Diphenylacetic Acid Sample Dissolve in CDCl3 with TMS Prepare KBr Pellet or Nujol Mull Prepare for Introduction (e.g., dissolve in solvent) Data Acquisition NMR Spectrometer FT-IR Spectrometer Mass Spectrometer (EI) (1H and 13C) Data Analysis NMR Spectra Analysis IR Spectrum Analysis Mass Spectrum Analysis (Functional Group Identification) (Chemical Shifts, Integration) (Molecular Ion, Fragmentation)

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Caption: Workflow for Spectroscopic Analysis of **Diphenylacetic Acid**.



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